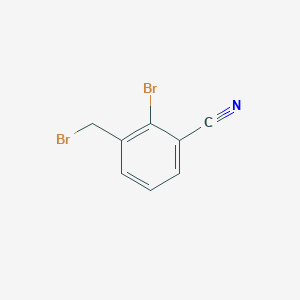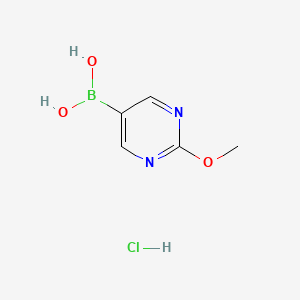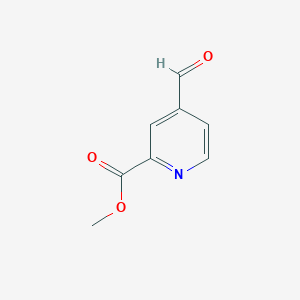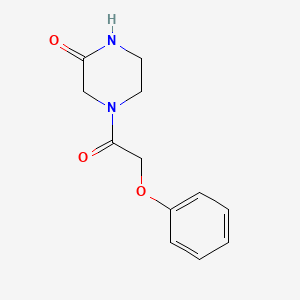
2-Bromo-3-(bromomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 2 and 3 positions, and a nitrile group at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Applications De Recherche Scientifique
2-Bromo-3-(bromomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-3-(bromomethyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzonitrile. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(bromomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound are good leaving groups, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Condensation Reactions: The nitrile group can participate in condensation reactions with compounds such as homophthalic anhydride to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used in these reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Condensation Reactions: These reactions often require the presence of a base, such as KOH, and are carried out at elevated temperatures to facilitate the formation of the desired products.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzonitriles, where the bromine atoms are replaced by the nucleophiles.
Condensation Reactions: The major products are complex heterocyclic compounds, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(bromomethyl)benzonitrile involves its ability to undergo nucleophilic substitution and condensation reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The nitrile group can participate in condensation reactions, leading to the formation of complex heterocyclic structures. These reactions are facilitated by the presence of bases such as KOH, which deprotonate the nucleophiles and increase their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but lacks the additional bromine atom at the 3 position.
3-(Bromomethyl)benzonitrile: Similar in structure but lacks the additional bromine atom at the 2 position.
4-(Bromomethyl)benzonitrile: Similar in structure but has the bromine atom at the 4 position instead of the 2 and 3 positions.
Uniqueness
2-Bromo-3-(bromomethyl)benzonitrile is unique due to the presence of two bromine atoms at the 2 and 3 positions, which makes it more reactive in nucleophilic substitution and condensation reactions compared to its analogs. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
2-bromo-3-(bromomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLJWMUBSCYTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate](/img/structure/B2644339.png)
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)



![n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2644349.png)
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)
